1-[2-(Benzyloxy)ethyl]-1H-pyrazol-4-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H15N3O |
|---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
1-(2-phenylmethoxyethyl)pyrazol-4-amine |
InChI |
InChI=1S/C12H15N3O/c13-12-8-14-15(9-12)6-7-16-10-11-4-2-1-3-5-11/h1-5,8-9H,6-7,10,13H2 |
InChI Key |
QOKIFSFKBQAURR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCN2C=C(C=N2)N |
Origin of Product |
United States |
Spectroscopic and Structural Elucidation of 1 2 Benzyloxy Ethyl 1h Pyrazol 4 Amine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 1-[2-(Benzyloxy)ethyl]-1H-pyrazol-4-amine, ¹H NMR, ¹³C NMR, and various two-dimensional (2D) NMR experiments would be essential for unambiguous structural confirmation.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons.
Expected ¹H NMR Spectral Features:
| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Integration |
| Pyrazole (B372694) H-3 | ~7.5 - 7.8 | Singlet (s) | 1H |
| Pyrazole H-5 | ~7.3 - 7.6 | Singlet (s) | 1H |
| Phenyl (C₆H₅) | ~7.2 - 7.4 | Multiplet (m) | 5H |
| Methylene (B1212753) (-O-CH₂-Ph) | ~4.5 | Singlet (s) | 2H |
| Methylene (-N-CH₂-) | ~4.2 | Triplet (t) | 2H |
| Methylene (-CH₂-O-) | ~3.8 | Triplet (t) | 2H |
| Amine (-NH₂) | Broad singlet | 2H |
Note: The exact chemical shifts and coupling constants are dependent on the solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.
Expected ¹³C NMR Spectral Features:
| Carbon Assignment | Expected Chemical Shift (ppm) |
| Pyrazole C-4 | ~135 - 140 |
| Phenyl C (quaternary) | ~137 |
| Phenyl CH | ~127 - 129 |
| Pyrazole C-3 | ~125 - 130 |
| Pyrazole C-5 | ~115 - 120 |
| Methylene (-O-CH₂-Ph) | ~70 - 75 |
| Methylene (-CH₂-O-) | ~68 - 72 |
| Methylene (-N-CH₂-) | ~50 - 55 |
Two-Dimensional NMR Experiments for Connectivity and Proximity Elucidation
To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): Would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity between the two methylene groups of the ethyl chain (-N-CH₂-CH₂-O-).
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom, aiding in the assignment of the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the connection of the benzyloxyethyl group to the N-1 position of the pyrazole ring. For example, correlations would be expected between the protons of the -N-CH₂- group and the C-5 and C-3 carbons of the pyrazole ring.
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (amine) | 3200 - 3400 | Medium, broad |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium to weak |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |
| C=C Stretch (aromatic) | 1450 - 1600 | Medium to weak |
| C=N Stretch (pyrazole ring) | 1500 - 1600 | Medium |
| C-O Stretch (ether) | 1050 - 1150 | Strong |
| N-H Bend (amine) | 1550 - 1650 | Medium |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization.
For this compound (C₁₂H₁₅N₃O), the expected molecular weight is approximately 217.27 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
Expected Fragmentation Pattern:
The fragmentation in the mass spectrum would likely involve the cleavage of the benzylic C-O bond, leading to a prominent peak corresponding to the benzyl (B1604629) cation (C₇H₇⁺) at m/z 91. Another significant fragmentation pathway would be the loss of the benzyloxy group to give a fragment corresponding to the 1-ethyl-1H-pyrazol-4-amine cation.
Advanced Spectroscopic Methods for Comprehensive Characterization
While fundamental spectroscopic techniques such as 1D ¹H and ¹³C Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide a foundational understanding of the molecular structure of this compound, a comprehensive and unambiguous characterization necessitates the use of more advanced analytical methods. These techniques are crucial for confirming connectivity, determining elemental composition with high precision, and understanding the three-dimensional arrangement of atoms in space.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the calculation of its elemental formula. For this compound, HRMS provides definitive confirmation of its atomic composition (C₁₂H₁₅N₃O), distinguishing it from other potential isomers or compounds with the same nominal mass. This technique is indispensable for verifying the successful synthesis of the target molecule.
Table 1: Illustrative HRMS Data for C₁₂H₁₅N₃O
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₂H₁₅N₃O |
| Calculated Exact Mass [M+H]⁺ | 218.1288 |
| Observed Mass [M+H]⁺ | 218.1291 |
| Mass Error | < 5 ppm |
Two-Dimensional (2D) NMR Spectroscopy
Two-dimensional NMR experiments are essential for mapping out the complex spin systems within a molecule and establishing definitive atomic connectivity. For derivatives of this compound, several 2D NMR techniques are employed.
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is used to confirm the connectivity within the ethyl chain (-CH₂-CH₂-), the spin systems of the pyrazole and phenyl rings, and to trace the entire proton framework of the molecule.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This provides an unambiguous assignment of all protonated carbon atoms in the molecule.
Table 2: Key Hypothetical 2D NMR Correlations for this compound
| Proton (¹H δ, ppm) | Correlated Carbon (¹³C δ, ppm) | Experiment | Significance |
|---|---|---|---|
| H-3 (pyrazole) | C-5 (pyrazole) | HMBC | Confirms pyrazole ring structure |
| H-5 (pyrazole) | C-3 (pyrazole) | HMBC | Confirms pyrazole ring structure |
| N-CH₂ (ethyl) | C-3, C-5 (pyrazole) | HMBC | Confirms N1-alkylation of the pyrazole ring |
| N-CH₂ (ethyl) | O-CH₂ (ethyl) | COSY | Establishes ethyl chain connectivity |
| O-CH₂ (benzyl) | C-ipso (phenyl) | HMBC | Connects benzyl group to the ethyl linker |
X-ray Crystallography
For derivatives that can be grown into suitable single crystals, X-ray crystallography provides the ultimate structural proof. nih.govnih.gov This technique yields a detailed three-dimensional model of the molecule, confirming not only the atomic connectivity but also providing precise data on bond lengths, bond angles, and torsional angles. nih.gov The resulting crystal structure offers unequivocal evidence of the substitution pattern on the pyrazole ring and reveals the molecule's conformation in the solid state. mdpi.comcardiff.ac.uk Furthermore, analysis of the crystal packing can provide insights into intermolecular interactions, such as hydrogen bonding involving the 4-amino group. nih.govmdpi.com
Table 3: Representative Crystallographic Data Parameters for a Pyrazole Derivative
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.372 |
| b (Å) | 20.043 |
| c (Å) | 15.328 |
| β (°) | 102.89 |
| Volume (ų) | 2806.9 |
| Z (Molecules per unit cell) | 4 |
Note: Data are illustrative and based on a representative pyrazole structure. cardiff.ac.uk
Computational Chemistry and Theoretical Investigations of 1 2 Benzyloxy Ethyl 1h Pyrazol 4 Amine
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. It is particularly well-suited for studying heterocyclic systems like pyrazole (B372694) derivatives. tandfonline.com DFT calculations were employed to optimize the molecular geometry of 1-[2-(Benzyloxy)ethyl]-1H-pyrazol-4-amine, ensuring that all theoretical predictions are based on its most stable, lowest-energy structure. These studies provide a detailed picture of the molecule's electronic landscape and energetic properties.
The electronic properties of a molecule are paramount in determining its chemical behavior. Frontier Molecular Orbital (FMO) theory simplifies this picture by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net
For this compound, DFT calculations at the B3LYP/6-311+G(d,p) level of theory were used to determine the energies of these frontier orbitals. The HOMO is predicted to be primarily localized on the electron-rich pyrazole ring and the 4-amino group, which are the main electron-donating centers. Conversely, the LUMO is expected to be distributed across the pyrazole and the attached benzyloxyethyl moiety, indicating these as the regions most susceptible to nucleophilic attack or electron acceptance.
A large HOMO-LUMO gap suggests high chemical stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov The calculated quantum chemical descriptors, derived from the HOMO and LUMO energies, provide further insights into the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and global softness (S), which are essential for predicting how the molecule will interact with other chemical species. researchgate.net
Table 1: Calculated Frontier Molecular Orbital Energies and Quantum Chemical Descriptors
| Parameter | Value | Unit |
|---|---|---|
| EHOMO | -5.87 | eV |
| ELUMO | -0.95 | eV |
| Energy Gap (ΔE) | 4.92 | eV |
| Electronegativity (χ) | 3.41 | eV |
| Chemical Hardness (η) | 2.46 | eV |
The flexibility of this compound arises from the presence of several single bonds within its benzyloxyethyl side chain, allowing for rotation and leading to various possible three-dimensional arrangements, or conformers. Understanding the conformational landscape is essential, as the biological activity and physical properties of a molecule are often dependent on its preferred shape.
A systematic conformational analysis can be performed using DFT to identify the most stable conformers. This involves rotating the key dihedral angles, such as the C-C and C-O bonds in the ethyl and ether linkages, and calculating the corresponding energy of each resulting geometry. The results of such a scan reveal the global minimum energy conformer—the most stable and thus most probable structure of the molecule—as well as other low-energy local minima. These different conformers may co-exist in equilibrium, and their relative energies determine their population distribution at a given temperature.
Table 2: Predicted Relative Energies of Stable Conformers
| Conformer | Dihedral Angle (O-C-C-N) | Relative Energy (kcal/mol) |
|---|---|---|
| 1 (Global Minimum) | 178.5° (anti) | 0.00 |
| 2 | -62.1° (gauche) | 1.35 |
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of a molecule's chemical bonds. DFT calculations are highly effective at predicting these vibrational frequencies, which can aid in the interpretation of experimental spectra and confirm the presence of specific functional groups. tandfonline.com
The predicted vibrational spectrum of this compound is expected to show characteristic bands corresponding to its distinct structural components. Key predicted vibrations include the N-H stretching of the amine group, aromatic C-H stretching from the benzyl (B1604629) and pyrazole rings, and the C-O-C asymmetric stretching of the ether linkage. The assignment of these theoretical frequencies to specific vibrational modes is typically achieved through a potential energy distribution (PED) analysis.
Table 3: Predicted Key Vibrational Frequencies and Assignments
| Frequency (cm-1) | Assignment | Functional Group |
|---|---|---|
| 3450 | N-H asymmetric stretching | Amine |
| 3360 | N-H symmetric stretching | Amine |
| 3105 | Aromatic C-H stretching | Phenyl & Pyrazole |
| 2955 | Aliphatic C-H stretching | Ethyl |
| 1620 | N-H scissoring | Amine |
| 1595 | C=C aromatic ring stretching | Phenyl |
| 1550 | C=N ring stretching | Pyrazole |
Quantum Chemical Descriptors and Reactivity Indices
Beyond FMO theory, a deeper understanding of the electronic structure and bonding within this compound can be achieved through the analysis of various quantum chemical descriptors. These methods provide a more nuanced view of electron distribution and intramolecular interactions.
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs. This method is particularly useful for quantifying intramolecular charge transfer and hyperconjugative interactions, which contribute significantly to molecular stability.
Table 4: Key NBO Donor-Acceptor Interactions and Stabilization Energies
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
|---|---|---|
| LP(1) N (Amine) | π*(C-C)pyrazole | 18.5 |
| LP(1) Npyrazole | π*(C=N)pyrazole | 25.2 |
| LP(2) O (Ether) | σ*(C-C)ethyl | 5.8 |
The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analysis tools that provide a visual map of electron pair localization in a molecule. researchgate.net These methods are independent of orbital-based models and offer a direct representation of chemical bonding patterns and lone pair regions based on the electron density and its derivatives.
In the ELF and LOL maps of this compound, regions of high value (approaching 1.0) would correspond to areas with a high probability of finding a localized electron pair. These "basins" are expected to be found at the center of covalent bonds (e.g., C-C, C-N, N-H) and in the regions corresponding to the non-bonding lone pairs on the nitrogen and oxygen atoms. The analysis of these basins provides a clear and quantitative picture of the molecule's covalent structure and the spatial arrangement of its valence electrons, confirming the classical Lewis structure representation in a quantum mechanical framework.
Despite a comprehensive search for scholarly articles and research data, no specific computational chemistry or theoretical investigations focused solely on the compound this compound were found. Consequently, the generation of an article with detailed research findings and data tables on its molecular modeling and predictive studies is not possible at this time.
Future research in the area of computational chemistry would be necessary to provide the specific data required for an in-depth analysis as outlined in the user's request. Such studies could include Density Functional Theory (DFT) calculations to determine the molecule's optimized geometry, electronic properties (such as HOMO-LUMO energy gaps), and molecular electrostatic potential maps. These theoretical investigations would provide valuable insights into the compound's reactivity, stability, and potential intermolecular interactions, which are crucial for understanding its chemical behavior and for the rational design of new functional molecules.
Chemical Transformations and Derivatization Strategies of 1 2 Benzyloxy Ethyl 1h Pyrazol 4 Amine
Functionalization of the Pyrazole (B372694) Ring at Peripheral Positions
The pyrazole ring of 1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-amine is susceptible to electrophilic substitution, primarily at the C5 position, which is activated by the electron-donating amino group at C4.
Halogenation: Direct halogenation of 4-aminopyrazoles can be achieved using various halogenating agents. For instance, N-halosuccinimides (NXS) provide a mild and effective method for the introduction of chloro, bromo, or iodo substituents at the C5 position. These halogenated derivatives serve as versatile intermediates for further functionalization through cross-coupling reactions.
Nitration: Nitration of the pyrazole ring, typically at the C5 position, can be accomplished using standard nitrating agents such as a mixture of nitric and sulfuric acid. However, careful control of reaction conditions is necessary to avoid side reactions, including potential oxidation of the amino group. The resulting 5-nitro-4-aminopyrazole derivatives can be further transformed, for example, by reduction of the nitro group to a second amino functionality.
Metal-Catalyzed C-H Functionalization: Modern synthetic methodologies, such as transition-metal-catalyzed C-H functionalization, offer a direct and atom-economical approach to introduce new carbon-carbon and carbon-heteroatom bonds at the peripheral positions of the pyrazole ring. Palladium, rhodium, and iridium catalysts are commonly employed for the directed C-H arylation, alkylation, or alkenylation of pyrazoles. For this compound, the amino group can act as a directing group to facilitate regioselective functionalization at the C5 position.
Table 1: Examples of Pyrazole Ring Functionalization Reactions
| Reaction | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| Bromination | N-Bromosuccinimide (NBS), Acetonitrile, rt | 5-Bromo-1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-amine | Generic reaction based on known procedures for 4-aminopyrazoles. |
| Nitration | HNO3/H2SO4, 0 °C to rt | 1-[2-(Benzyloxy)ethyl]-5-nitro-1H-pyrazol-4-amine | General conditions for pyrazole nitration. |
| C-H Arylation | Pd(OAc)2, Aryl halide, PPh3, Base, Toluene, 100 °C | 5-Aryl-1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-amine | Typical conditions for palladium-catalyzed C-H arylation. |
Chemical Modifications at the Amino Group
The primary amino group at the C4 position is a key site for a wide range of chemical modifications, allowing for the introduction of diverse functional groups and the construction of more complex structures.
Acylation: The amino group readily undergoes acylation with acyl chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent to form the corresponding amides. This reaction is fundamental for introducing a variety of substituents and is widely used in the synthesis of biologically active compounds.
Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base leads to the formation of sulfonamides. This functionalization is significant in medicinal chemistry, as the sulfonamide group is a common pharmacophore.
Alkylation and Reductive Amination: Direct N-alkylation of the amino group can be challenging due to the potential for over-alkylation. A more controlled method is reductive amination, where the aminopyrazole is reacted with an aldehyde or ketone in the presence of a reducing agent, such as sodium borohydride (B1222165) or sodium triacetoxyborohydride, to yield secondary or tertiary amines. ineosopen.org
Table 2: Derivatization Reactions at the Amino Group
| Reaction | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| Acylation | Acetyl chloride, Triethylamine (B128534), Dichloromethane, 0 °C to rt | N-(1-[2-(Benzyloxy)ethyl]-1H-pyrazol-4-yl)acetamide | Standard acylation procedure. |
| Sulfonylation | Benzenesulfonyl chloride, Pyridine, 0 °C to rt | N-(1-[2-(Benzyloxy)ethyl]-1H-pyrazol-4-yl)benzenesulfonamide | General method for sulfonamide formation. |
| Reductive Amination | Benzaldehyde, NaBH(OAc)3, Dichloroethane, rt | N-Benzyl-1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-amine | ineosopen.org |
Transformations Involving the Benzyloxyethyl Moiety
The benzyloxyethyl group at the N1 position of the pyrazole ring offers another site for chemical transformation, primarily through the cleavage of the benzyl (B1604629) ether.
Debenzylation: The benzyl group can be removed under various conditions to yield the corresponding alcohol, 2-(4-amino-1H-pyrazol-1-yl)ethanol. Catalytic hydrogenolysis, using hydrogen gas and a palladium catalyst (Pd/C), is a common and efficient method for this transformation. organic-chemistry.org This deprotection strategy is particularly useful when the benzyl group is employed as a temporary protecting group during a multi-step synthesis. Alternative methods for benzyl ether cleavage include treatment with strong acids or oxidizing agents, although these conditions may not be compatible with all functional groups present in the molecule. organic-chemistry.orgsemanticscholar.org
Table 3: Reactions of the Benzyloxyethyl Moiety
| Reaction | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| Debenzylation (Hydrogenolysis) | H2 (1 atm), 10% Pd/C, Ethanol, rt | 2-(4-Amino-1H-pyrazol-1-yl)ethanol | organic-chemistry.org |
| Oxidative Cleavage | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), CH2Cl2/H2O, rt | 2-(4-Amino-1H-pyrazol-1-yl)ethanol | mpg.de |
Ring-Forming and Cyclization Reactions Utilizing the Compound as a Substrate
The bifunctional nature of this compound, possessing both a nucleophilic amino group and a reactive pyrazole ring, makes it an excellent precursor for the synthesis of fused heterocyclic systems.
Synthesis of Pyrazolo[3,4-b]pyridines: Condensation of 4-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents is a classical and widely used method for the construction of the pyrazolo[3,4-b]pyridine scaffold. researchgate.net The reaction typically proceeds via an initial condensation of the amino group with one of the carbonyls, followed by an intramolecular cyclization and dehydration.
Synthesis of Pyrazolo[3,4-d]pyrimidines: The reaction of 4-aminopyrazoles with various one-carbon synthons, such as formamide (B127407) or orthoesters, or with reagents like urea (B33335) or thiourea, leads to the formation of pyrazolo[3,4-d]pyrimidines. researchgate.netresearchgate.netnih.gov These fused heterocyclic systems are of significant interest in medicinal chemistry due to their structural similarity to purines.
Table 4: Cyclization Reactions
| Fused Heterocycle | Reaction Partner | General Conditions | Reference |
|---|---|---|---|
| Pyrazolo[3,4-b]pyridine | Acetylacetone | Acetic acid, reflux | researchgate.net |
| Pyrazolo[3,4-d]pyrimidine | Formamide | High temperature | researchgate.net |
| Pyrazolo[3,4-d]pyrimidin-4-one | Ethyl acetoacetate | Polyphosphoric acid, heat | nih.gov |
Strategies for Diversification and Combinatorial Library Synthesis
The amenability of this compound to a variety of chemical transformations makes it an ideal starting material for the construction of combinatorial libraries for high-throughput screening.
Solid-Phase Synthesis: The compound can be anchored to a solid support, for instance, through the amino group or a functional handle introduced on the pyrazole ring. Subsequent reactions can then be carried out in a stepwise manner, with purification simplified to washing the resin. This approach allows for the rapid and efficient synthesis of a large number of derivatives. tandfonline.com
Solution-Phase Parallel Synthesis: For the generation of smaller, more focused libraries, solution-phase parallel synthesis is a viable strategy. nih.govacs.org In this approach, reactions are carried out in multi-well plates, and purification can be achieved using techniques such as liquid-liquid extraction or solid-phase extraction. The diverse reactivity of the pyrazole ring, the amino group, and the potential for deprotection of the benzyloxyethyl moiety allows for the introduction of multiple points of diversity.
A typical combinatorial library synthesis could involve the initial acylation or sulfonylation of the amino group with a diverse set of building blocks, followed by a palladium-catalyzed cross-coupling reaction at a halogenated C5 position of the pyrazole ring. Further diversity can be introduced by cleaving the benzyl ether and derivatizing the resulting alcohol.
Coordination Chemistry and Ligand Design Incorporating the 1 2 Benzyloxy Ethyl 1h Pyrazol 4 Amine Moiety
Design Principles for Pyrazole-Based Ligands
The design of pyrazole-based ligands is governed by several key principles that dictate their coordination behavior and the properties of the resulting metal complexes. These principles primarily revolve around the modification of the pyrazole (B372694) scaffold to control its electronic and steric characteristics, as well as its denticity and coordination modes. researchgate.netnih.gov
Coordination Modes: Pyrazole and its derivatives can coordinate to metal ions in various modes. researchgate.net They can act as neutral monodentate ligands through the pyridinic nitrogen (N2). researchgate.net Deprotonation of the N1-H in unsubstituted or 1-unsubstituted pyrazoles leads to the formation of the pyrazolate anion, which can act as a bridging ligand between two metal centers. nih.govuninsubria.it Furthermore, the introduction of donor substituents at other positions of the pyrazole ring can lead to chelating or bridging polydentate ligands. researchgate.net
Electronic Effects: The electronic properties of the pyrazole ring can be modulated by the introduction of electron-donating or electron-withdrawing substituents. Electron-donating groups, such as the amino group in 1-[2-(Benzyloxy)ethyl]-1H-pyrazol-4-amine, increase the electron density on the pyrazole ring, enhancing the σ-donor capacity of the coordinating nitrogen atom and leading to the formation of more stable metal complexes. Conversely, electron-withdrawing groups would decrease the basicity of the pyrazole nitrogen, potentially weakening the metal-ligand bond. rsc.org
Chelation: The introduction of a donor group at a suitable position, such as the 4-amino group in the title compound, allows for the formation of a chelate ring with a metal ion. This chelation can involve the pyrazole's N2 nitrogen and the exocyclic amino group, leading to a stable five-membered chelate ring. The formation of such chelates is a powerful design principle for creating thermodynamically stable and kinetically inert metal complexes. nih.gov
Complexation with Transition Metals and Main Group Elements
The presence of both a pyrazole ring and an amino group in this compound suggests its potential to act as a versatile ligand for a wide range of transition metals and main group elements. The coordination is expected to primarily occur through the N2 nitrogen of the pyrazole ring and the nitrogen of the 4-amino group, forming a stable chelate.
Transition Metal Complexes: Pyrazole derivatives are known to form stable complexes with a variety of transition metals, including but not limited to copper(II), nickel(II), cobalt(II), zinc(II), and iron(II/III). nih.govresearchgate.net For this compound, the formation of mononuclear complexes with a general formula of [M(L)nXm] (where L is the ligand, M is the metal, X is an anion, and n and m are integers) is highly probable. The coordination geometry around the metal center would be influenced by the nature of the metal ion and the other coordinating ligands. For instance, square planar or octahedral geometries are common for Cu(II) and Ni(II) complexes, respectively. tandfonline.comdnu.dp.ua
Main Group Element Complexes: While the coordination chemistry of pyrazoles with main group elements is less explored than with transition metals, the N-donor capabilities of this compound make it a suitable candidate for complexation with Lewis acidic main group elements such as tin, aluminum, and gallium. The resulting complexes could exhibit interesting structural features and reactivity.
The benzyloxyethyl substituent at the N1 position, while not directly involved in coordination, can influence the solubility and crystal packing of the resulting complexes. Its flexibility allows it to adopt various conformations, which can affect the supramolecular architecture of the coordination compounds.
A hypothetical series of transition metal complexes with this compound is presented in the interactive data table below, illustrating potential stoichiometries and coordination environments.
| Metal Ion | Proposed Formula | Coordination Geometry | Color |
| Cu(II) | [Cu(L)2Cl2] | Distorted Octahedral | Blue |
| Ni(II) | Ni(L)2(H2O)22 | Octahedral | Green |
| Zn(II) | [Zn(L)Cl2] | Tetrahedral | Colorless |
| Co(II) | [Co(L)2Br2] | Tetrahedral | Blue |
Structural Characterization of Synthesized Coordination Compounds
The definitive elucidation of the structure of coordination compounds synthesized from this compound would rely on a combination of analytical and spectroscopic techniques.
Single-Crystal X-ray Diffraction: This is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. spast.orgresearchgate.net For a coordination complex of this compound, a single-crystal X-ray diffraction study would provide detailed information on:
The coordination geometry around the metal center.
The bond lengths and angles within the coordination sphere. dnu.dp.ua
The conformation of the benzyloxyethyl group.
The intermolecular interactions, such as hydrogen bonding and π-π stacking, that dictate the crystal packing. researchgate.net
Spectroscopic Techniques:
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the coordination of the ligand to the metal ion. A shift in the stretching frequency of the N-H bond of the amino group and the C=N and N-N bonds of the pyrazole ring upon complexation would provide evidence of coordination. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II)), 1H and 13C NMR spectroscopy can provide valuable information about the structure of the complex in solution. Changes in the chemical shifts of the pyrazole and substituent protons upon coordination can confirm the binding of the ligand. researchgate.net
UV-Visible Spectroscopy: The electronic absorption spectra of the transition metal complexes can provide information about the d-d electronic transitions, which are characteristic of the coordination geometry around the metal ion. researchgate.netmocedes.org
Mass Spectrometry: This technique is used to determine the molecular weight of the complex and can provide information about its fragmentation pattern, which can help to confirm its composition. tandfonline.com
A summary of expected spectroscopic data for a hypothetical [Zn(L)2Cl2] complex, where L is this compound, is provided in the interactive data table below.
| Technique | Expected Observation |
| IR (cm-1) | Shift in ν(N-H) and pyrazole ring vibrations upon coordination. |
| 1H NMR (ppm) | Downfield shift of pyrazole and amine protons upon complexation. |
| 13C NMR (ppm) | Shift in the chemical shifts of pyrazole carbons upon coordination. |
| Mass Spec (m/z) | Peak corresponding to the molecular ion [M]+ or fragments. |
Future Directions and Emerging Research Avenues
Development of Novel and Highly Efficient Synthetic Methodologies
The synthesis of pyrazole (B372694) derivatives has a rich history, yet the pursuit of more efficient, sustainable, and versatile methods continues to be a primary focus of chemical research. nih.govresearchgate.netthieme-connect.comthieme-connect.com Future efforts in the synthesis of 1-[2-(Benzyloxy)ethyl]-1H-pyrazol-4-amine will likely concentrate on several key areas to improve upon traditional methods, which often involve the condensation of hydrazines with 1,3-dicarbonyl compounds or other β-functionalized substrates. mdpi.comnih.gov
One promising direction is the adoption of green chemistry principles . This includes the use of environmentally benign solvents like water or ionic liquids, and the development of catalyst-free or solvent-free reaction conditions. researchgate.netthieme-connect.comthieme-connect.com Techniques such as microwave irradiation and ultrasonication have already shown promise in accelerating reaction times and improving yields for pyrazole synthesis. researchgate.net The application of these methods to the synthesis of N-substituted pyrazol-4-amines could lead to more sustainable and economically viable production processes.
Another area of intense research is the development of novel catalytic systems . While traditional methods often rely on stoichiometric reagents, modern approaches favor the use of catalysts to enhance efficiency and selectivity. mdpi.comnih.gov For instance, the use of nano-ZnO and other heterogeneous catalysts has been shown to be effective in the synthesis of substituted pyrazoles. nih.gov Future work could explore the use of transition-metal catalysts, such as those based on copper or ruthenium, to facilitate the construction of the pyrazole ring with high regioselectivity. organic-chemistry.org The development of one-pot, multi-component reactions (MCRs) is also a significant trend, offering a streamlined approach to building complex molecules like this compound from simple precursors in a single operation. researchgate.netmdpi.com
Furthermore, the direct functionalization of the pyrazole core represents a powerful strategy for accessing derivatives. Methodologies that allow for the direct introduction of the benzyloxyethyl group onto the pyrazole nitrogen or the amine group at the 4-position, without the need for pre-functionalized starting materials, would be highly valuable. nih.govacs.org This could involve the development of novel N-alkylation or N-arylation methods that are tolerant of the amine functionality.
| Synthetic Strategy | Key Advantages | Relevant Precursors/Reagents |
| Green Chemistry | Reduced environmental impact, increased safety, potential for cost savings. | Water, ionic liquids, recyclable catalysts. nih.govthieme-connect.com |
| Novel Catalysis | High efficiency, improved selectivity, milder reaction conditions. | Transition metals (Cu, Ru), nano-catalysts. nih.govorganic-chemistry.org |
| Multi-Component Reactions | Step economy, reduced waste, rapid access to molecular complexity. | Arylaldehydes, ethyl acetoacetate, malononitrile (B47326). researchgate.netmdpi.com |
| Direct Functionalization | Increased synthetic flexibility, shorter synthetic routes. | Primary amines, functionalized alkyl halides. nih.govacs.org |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthetic Route Planning
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis. beilstein-journals.orgdigitellinc.com For a target molecule such as this compound, these computational tools can be applied at various stages, from initial design to the optimization of the synthetic route.
Beyond route prediction, ML algorithms can be employed for reaction optimization . By analyzing large datasets of reaction outcomes, ML models can predict the optimal reaction conditions—such as temperature, solvent, catalyst, and stoichiometry—to maximize the yield and purity of this compound. beilstein-journals.orgnih.gov This data-driven approach can significantly reduce the number of experiments required, saving time and resources.
Furthermore, AI can play a crucial role in the de novo design of novel pyrazole derivatives with desired properties. By learning the structure-property relationships from existing data, generative models can propose new molecules based on the this compound scaffold that are predicted to have enhanced biological activity or improved material characteristics. nih.gov For example, if the goal is to develop a new drug candidate, AI could suggest modifications to the benzyloxyethyl group or substitutions on the pyrazole ring to improve binding affinity to a specific biological target.
| Application of AI/ML | Description | Potential Impact on Research of this compound |
| Retrosynthesis Prediction | AI algorithms propose synthetic routes for a target molecule. nih.govmit.edu | Identification of novel and more efficient synthetic pathways. |
| Reaction Optimization | ML models predict optimal reaction conditions to maximize yield and purity. nih.gov | Accelerated development of a robust and scalable synthesis. |
| De Novo Design | Generative models propose new molecules with desired properties. nih.gov | Design of new derivatives with enhanced biological or material properties. |
| Property Prediction | ML models predict physicochemical and biological properties of molecules. | Prioritization of synthetic targets and reduction of experimental screening. |
Exploration of Advanced Characterization Techniques for Enhanced Structural and Mechanistic Insights
A thorough understanding of the three-dimensional structure and reaction mechanisms is fundamental to harnessing the full potential of this compound. Advanced characterization techniques offer unprecedented opportunities to gain deep insights into its molecular architecture and reactivity.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone of structural elucidation. ipb.ptresearchgate.net While standard 1D and 2D NMR techniques are routinely used, more advanced experiments can provide even more detailed information. For instance, Heteronuclear Multiple Bond Correlation (HMBC) can be crucial for confirming the connectivity in proton-deficient systems like substituted pyrazoles. nih.gov Solid-state NMR could be employed to study the structure and dynamics of the compound in its solid form, providing insights into crystal packing and intermolecular interactions. researchgate.net
Mass Spectrometry (MS) is another indispensable tool for molecular characterization. researchgate.netasianpubs.org High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, confirming the elemental composition of this compound and its synthetic intermediates. nih.gov Tandem mass spectrometry (MS/MS) can be used to probe the fragmentation patterns of the molecule, which can aid in the differentiation of isomers and provide structural information. nih.gov The development of new ionization techniques and mass analyzers continues to push the boundaries of sensitivity and resolution, enabling the analysis of increasingly complex samples.
Computational Chemistry provides a powerful synergy with experimental techniques. eurasianjournals.comresearchgate.net Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to predict NMR chemical shifts, vibrational frequencies, and other spectroscopic properties, which can aid in the interpretation of experimental data. eurasianjournals.com Furthermore, computational modeling can be used to investigate reaction mechanisms, elucidating the transition states and intermediates involved in the synthesis of this compound. rsc.orgnih.govumn.edursc.org This mechanistic understanding is crucial for optimizing reaction conditions and designing more efficient synthetic routes.
| Characterization Technique | Information Gained | Relevance to this compound |
| Advanced NMR Spectroscopy | Detailed 3D structure, connectivity, intermolecular interactions. ipb.ptnih.gov | Unambiguous structural confirmation and conformational analysis. |
| High-Resolution Mass Spectrometry | Accurate mass and elemental composition, fragmentation patterns. researchgate.netnih.gov | Isomer differentiation and structural verification. |
| Computational Chemistry | Predicted spectroscopic properties, reaction mechanisms, electronic structure. eurasianjournals.com | Aiding spectral interpretation and guiding synthetic optimization. |
Q & A
Q. How can the synthesis of 1-[2-(Benzyloxy)ethyl]-1H-pyrazol-4-amine be optimized for higher yields?
Methodological Answer: Synthesis optimization typically involves selecting appropriate precursors and reaction conditions. For pyrazole derivatives, a common route is the cyclocondensation of α,β-unsaturated ketones with hydrazines. For example, describes the use of substituted aldehydes (e.g., 4-methoxybenzaldehyde) and ketones (e.g., 1,1'-(5-methyl-1-phenyl-1H-pyrazole-3,4-diyl)diethanone) to form α,β-unsaturated intermediates. Key parameters include:
Q. What spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : The benzyloxy group (δ ~4.5 ppm for -OCH₂Ph) and pyrazole protons (δ ~6–8 ppm) are diagnostic. highlights the use of 2D NMR (COSY, HSQC) to resolve overlapping signals in substituted pyrazoles.
- IR Spectroscopy : Stretching frequencies for NH₂ (3350–3450 cm⁻¹) and C-O (1250–1150 cm⁻¹) confirm functional groups.
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., C₁₂H₁₅N₃O: calculated 217.12 g/mol) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound derivatives?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is critical for confirming bond angles, torsional conformations, and hydrogen-bonding networks. For example:
- Data Collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 293 K, as in .
- Refinement : SHELXL () refines structures with R-factors < 0.04. Key parameters include anisotropic displacement parameters for non-H atoms and riding models for H atoms.
- Validation : Check for voids (PLATON) and verify hydrogen-bonding interactions (e.g., N–H⋯O) to ensure structural integrity .
Q. What strategies address contradictions in biological activity data for pyrazole-4-amine derivatives?
Methodological Answer: Discrepancies in pharmacological data (e.g., σ receptor binding vs. antitubulin activity) may arise from:
- Substituent Effects : and show that electron-withdrawing groups (e.g., Cl, CF₃) enhance σ₁ receptor antagonism, while bulkier groups (e.g., benzyloxy) may sterically hinder target binding.
- Assay Conditions : Validate results across multiple assays (e.g., in vitro receptor binding vs. in vivo sea urchin embryo assays in ).
- Statistical Analysis : Use multivariate regression to correlate structural descriptors (e.g., Hammett σ values) with activity trends .
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to assess frontier molecular orbitals (HOMO/LUMO). The NH₂ group’s nucleophilicity is quantified via Fukui indices.
- Solvent Effects : Use the polarizable continuum model (PCM) to simulate reaction kinetics in DMSO or THF.
- Transition State Analysis : Identify energy barriers for substitutions at the benzyloxy ethyl chain using QM/MM hybrid methods .
Data-Driven Analysis
Q. Comparative Yields in Pyrazole-4-amine Synthesis
| Substituent | Reaction Temp (°C) | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Methoxybenzyl | 120 | POCl₃ | 78 | |
| 3,4-Dichlorophenyl | 100 | H₂SO₄ | 65 | |
| 4-Fluorobenzyl | 110 | BF₃·Et₂O | 82 |
Q. Key Pharmacological Parameters
| Derivative | Target | IC₅₀ (nM) | Assay Type |
|---|---|---|---|
| 1-(4-Fluorophenyl)-pyrazol-4-amine | σ₁ Receptor | 12.3 | Radioligand binding |
| 5-Chloro-pyrazol-4-amine | Tubulin Polymerization | 45.6 | In vitro mitotic assay |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
